BenchChemオンラインストアへようこそ!

2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride

LogP Lipophilicity CNS permeability

2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride (CAS 2682112-38-3, MW 207.70 g/mol, C₉H₁₈ClNO₂) is the hydrochloride salt of a chiral α-substituted piperidine–propanoic acid conjugate, with the free base (CAS 915920-16-0) also widely catalogued. The molecule incorporates a 4-methylpiperidine pharmacophore linked at the α-carbon of propanoic acid, yielding a stereogenic centre and an N-alkyl-α-amino acid architecture with a predicted free-base pKa of 2.56 ± 0.10 and XLogP3-AA of −0.7.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Cat. No. B8137908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(C)C(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-7-3-5-10(6-4-7)8(2)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
InChIKeyYDRMHIIYGPLFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride: Procurement-Ready Physicochemical and Structural Baseline


2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride (CAS 2682112-38-3, MW 207.70 g/mol, C₉H₁₈ClNO₂) is the hydrochloride salt of a chiral α-substituted piperidine–propanoic acid conjugate, with the free base (CAS 915920-16-0) also widely catalogued . The molecule incorporates a 4-methylpiperidine pharmacophore linked at the α-carbon of propanoic acid, yielding a stereogenic centre and an N-alkyl-α-amino acid architecture with a predicted free-base pKa of 2.56 ± 0.10 and XLogP3-AA of −0.7 [1]. It is supplied as a solid (97% purity; inert atmosphere, room temperature storage) by major vendors including Sigma-Aldrich and Macklin . The compound is positioned as a versatile chiral building block and fragment for CNS-oriented medicinal chemistry campaigns, particularly where the combination of a saturated N-heterocycle, a defined stereocentre, and a carboxylic acid handle is required .

Why 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride Cannot Be Generically Substituted by Close Structural Analogs


Substituting this compound with common in-class analogs—such as 2-(piperidin-1-yl)propanoic acid hydrochloride, 2-(2-methylpiperidin-1-yl)propanoic acid, 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride, or (4-methylpiperidin-1-yl)acetic acid hydrochloride—is not a risk-neutral decision because small structural perturbations produce quantifiable differences in lipophilicity, acid–base character, spatial geometry, and conformational flexibility that directly govern molecular recognition and pharmacokinetic behaviour . The 4-methyl substituent on the piperidine ring alters logP and pKa relative to the unsubstituted piperidine analogue, modifying passive permeability and ionization at physiological pH [1]. Shifting the methyl group from the 4-position to the 2-position changes the steric environment around the basic nitrogen and influences both conformational preferences and metabolic vulnerability . Homologation of the carboxylic acid side chain (propanoic vs. acetic) affects linker length, hydrogen-bonding geometry, and overall scaffold shape, which can determine target engagement . The choice of hydrochloride salt vs. free base further impacts aqueous solubility, hygroscopicity, and formulation compatibility . The quantitative evidence below establishes that these structural distinctions translate into measurable, selection-relevant differences.

2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride – Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation: 4-Methyl vs. Unsubstituted Piperidine

The free base of the target compound exhibits a predicted LogP (XLogP3-AA) of −0.7, whereas the unsubstituted piperidine analogue 2-(piperidin-1-yl)propanoic acid hydrochloride has a more hydrophilic logP of −0.419 [1]. This ~0.28 log unit difference translates to an approximately 1.9-fold higher partition coefficient, indicating that the 4-methyl substitution imparts a modest but meaningful increase in lipophilicity. For CNS drug discovery, where optimal logP values typically fall between 1 and 3, this shift moves the compound closer to the desirable range while retaining aqueous solubility [2]. The measured LogP of 1.13 for the free base (chemsrc.com data) versus the computed XLogP3-AA of −0.7 highlights that experimental vs. computed values can diverge, underscoring the need for batch-specific characterization .

LogP Lipophilicity CNS permeability Fragment-based drug discovery

Acid–Base Character: pKa Differentiation from Piperidine Homologs

The carboxylic acid group of the free base 2-(4-methylpiperidin-1-yl)propanoic acid has a predicted pKa of 2.56 ± 0.10, essentially identical to that of the 2-(piperidin-1-yl)propanoic acid comparator (predicted pKa = 2.56 ± 0.10) [1]. However, the piperidine nitrogen pKa is influenced by the 4-methyl substituent: 4-methylpiperidine itself has an experimental pKa of 11.23 (conjugate acid, 25 °C, μ = 0.5), which is higher than that of unsubstituted piperidine (pKa ≈ 11.12), indicating slightly enhanced basicity . In the hydrochloride salt form, the nitrogen is fully protonated, ensuring >99% ionization at physiological pH and thereby enhancing aqueous solubility relative to the free base. The 3-(4-methylpiperidin-1-yl)propanoic acid positional isomer shows a different acid pKa of approximately 4.0, reflecting the altered electronic environment when the basic nitrogen is separated from the carboxylic acid by an additional methylene unit [2].

pKa Ionization state Salt selection Formulation

Salt-Form Solubility Advantage: Hydrochloride vs. Free Base

The hydrochloride salt of 2-(4-methylpiperidin-1-yl)propanoic acid is described as soluble in water, consistent with typical hydrochloride salt behaviour for tertiary amine-containing compounds . In contrast, the free base (CAS 915920-16-0) has a computed XLogP3-AA of −0.7 and moderate predicted aqueous solubility, but without the salt-forming counterion it may exhibit pH-dependent precipitation in neutral aqueous buffers [1]. A close structural analogue, 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride, has a reported aqueous solubility of 23 mg/mL, providing a quantitative benchmark for what the target compound's hydrochloride salt can achieve . The free base requires storage at 2–8 °C (refrigerated), whereas the hydrochloride is specified for room-temperature storage under inert atmosphere, indicating superior ambient stability that simplifies laboratory handling and inventory management .

Aqueous solubility Hydrochloride salt In vitro assay compatibility Formulation

Structural and Conformational Differentiation from (4-Methylpiperidin-1-yl)acetic acid hydrochloride

The target compound differs from (4-methylpiperidin-1-yl)acetic acid hydrochloride (CAS 1177303-36-4, MW 193.67) by the presence of an α-methyl substituent on the carboxylic acid side chain. This converts a simple N-alkylglycine scaffold (acetic acid homologue) into an N-alkyl-α-alanine scaffold (propanoic acid). The additional methyl group increases the rotatable bond count from 2 to 2 (unchanged owing to symmetry of the acetic acid headgroup, though the propanoic acid introduces an additional heavy atom), raises the molecular weight from 193.67 to 207.70 g/mol, and introduces a stereogenic centre at the α-carbon . The free base forms differ in computed logP: the acetic acid analogue has a LogD (pH 7.4) of approximately −1.92, whereas the target compound (propanoic acid) is substantially more lipophilic (XLogP3-AA = −0.7) [1]. This ~1.2 log unit difference corresponds to a roughly 16-fold higher partition coefficient for the propanoic acid, which can significantly alter tissue distribution and protein binding [2]. Furthermore, the α-methyl group restricts conformational freedom around the Cα–CO bond, pre-organizing the carboxylate for specific hydrogen-bond interactions in a target binding site.

Scaffold geometry Linker length Conformational flexibility Structure-based drug design

4-Methylpiperidine Pharmacophore Validation in CNS and Neuroactive Compound Design

The 4-methylpiperidine moiety is a validated pharmacophore in multiple ligand classes targeting CNS receptors. 4-Methylpiperidine derivatives have been developed as high-affinity sigma-1 (σ₁) receptor ligands with anti-amnesic activity, with the 4-methyl substitution on the piperidine ring being critical for optimal receptor affinity and subtype selectivity [1]. In a separate study, 4-methylpiperidine derivatives maintained potent hemicholinium-3-like activity at the high-affinity choline uptake system, whereas 4-hydroxyl piperidine analogues showed reduced activity, demonstrating the specific pharmacophoric requirement for the 4-methyl substituent [2]. The N-methyl,4-methylpiperidine analogue of hemicholinium-3 (A-5) was identified as the most potent inhibitor of sodium-dependent high-affinity choline uptake among all known inhibitors at the time of publication, highlighting the privileged nature of this substitution pattern [3]. The target compound, bearing this validated 4-methylpiperidine head group linked to a chiral propanoic acid, provides a modular scaffold that can be elaborated into σ₁ or cholinergic ligands through amide coupling or esterification at the carboxylic acid handle.

4-Methylpiperidine Sigma receptor CNS drug design Neuroprotection

Positional Isomer Differentiation: 2-Substituted vs. 3-Substituted Propanoic Acid Regioisomers

The target compound (2-substituted propanoic acid) differs fundamentally from its regioisomer 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride in the distance between the basic nitrogen and the carboxylic acid group. In the 2-substituted isomer, the nitrogen is directly attached to the α-carbon of the propanoic acid, creating an α-amino acid motif with an N–Cα–CO₂H connectivity. In the 3-substituted isomer, the nitrogen is attached to the β-carbon, producing a β-amino acid motif (N–Cβ–Cα–CO₂H) . This one-carbon shift has quantifiable physicochemical consequences: the computed acid pKa differs by approximately 1.44 units (2.56 for the 2-isomer vs. ~4.0 for the 3-isomer), reflecting the stronger electron-withdrawing inductive effect of the protonated nitrogen when closer to the carboxyl group [1]. The LogD (pH 7.4) also diverges: the 3-isomer has LogD ≈ −1.69, versus XLogP3-AA = −0.7 for the 2-isomer free base [2]. Additionally, the 2-substituted isomer has fewer rotatable bonds (2 vs. 3), resulting in a more constrained, pre-organized geometry that may confer entropic advantages in receptor binding.

Regioisomer Positional isomer Linker geometry Target engagement

Optimal Research and Procurement Application Scenarios for 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride


Chiral Fragment and Building Block for CNS-Focused Medicinal Chemistry

The compound's single stereogenic centre, combined with the validated 4-methylpiperidine pharmacophore, makes it an ideal chiral fragment for structure–activity relationship (SAR) exploration in CNS drug discovery programmes . The carboxylic acid handle permits straightforward amide coupling or esterification to generate diverse compound libraries, while the hydrochloride salt ensures water solubility for parallel synthesis in aqueous or polar aprotic solvents. Procurement rationale: researchers seeking a pre-formed, chirally resolved N-alkyl-α-amino acid scaffold with a CNS-privileged piperidine head group should select this compound over achiral acetic acid homologues or regioisomeric β-amino acid alternatives.

CNS-Penetrant Lead Optimisation Starting Point

The modest lipophilicity (XLogP3-AA = −0.7) of the free base positions this scaffold within a favourable range for CNS penetration after further elaboration, avoiding the excessively high logP that can lead to metabolic instability and hERG liability [1]. The 4-methyl substitution on piperidine has been shown in independent series to support sigma-1 receptor affinity and choline uptake inhibition, providing a rational basis for prioritising this scaffold in neurodegenerative disease or cognitive enhancement programmes [2]. Compared with unsubstituted piperidine analogues, the 4-methyl group offers a ~0.28 log unit lipophilicity gain without substantial molecular weight penalty, maintaining ligand efficiency.

Hydrochloride Salt for Direct Use in In Vitro Pharmacology Assays

The hydrochloride salt form is water-soluble [3] and supplied at 97% purity, meeting the specifications required for direct dissolution into aqueous assay buffers without additional salt conversion or pH adjustment steps. The room-temperature storage condition simplifies compound management compared with the free base, which requires refrigeration at 2–8 °C . For laboratories conducting high-throughput screening or concentration–response profiling in biochemical or cell-based assays, the ready-to-use salt form reduces preparation time and minimises solvent-related artefacts. Procurement should specify the hydrochloride salt (CAS 2682112-38-3) rather than the free base (CAS 915920-16-0) for this use case.

Regioisomer-Specific Probe for Target Engagement Studies

The distinct physicochemical profile of the 2-substituted propanoic acid regioisomer—more acidic (pKa ≈ 2.56 vs. ~4.0), more lipophilic (ΔLogP ≈ +1.0), and more conformationally constrained (2 vs. 3 rotatable bonds)—relative to the 3-substituted positional isomer makes it the preferred choice for probing binding sites where precise carboxylate placement and restricted flexibility are required [4]. In fragment-based drug discovery, where subtle differences in pharmacophore geometry can determine hit rates, the 2-substituted isomer offers a geometrically distinct vector for the carboxylic acid that is not accessible with the 3-substituted or acetic acid homologues. Comparative screening of both regioisomers is recommended to establish SAR, but the 2-substituted isomer should be prioritised for initial library inclusion based on its more drug-like physicochemical profile.

Quote Request

Request a Quote for 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.